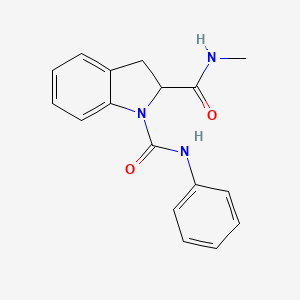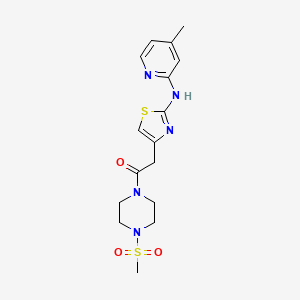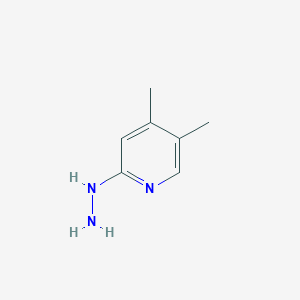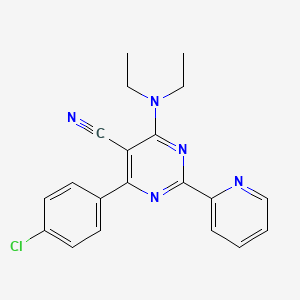
4-(4-Chlorophenyl)-6-(diethylamino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenyl)-6-(diethylamino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile, also known as 4-Chloro-6-diethylamino-2-pyridinyl-5-pyrimidinecarbonitrile or 4-Chloro-6-DEAP, is a powerful and versatile compound used in a variety of scientific applications. 4-Chloro-6-DEAP is a small molecule that has been used in the synthesis of various compounds and has been studied for its potential applications in pharmaceuticals, agriculture, and biochemistry. 4-Chloro-6-DEAP is a versatile compound that has been used in the synthesis of various compounds and has been studied for its potential applications in pharmaceuticals, agriculture, and biochemistry.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
- 4-chloro-2-phenyl-5-pyrimidinecarbonitrile, a compound structurally similar to the chemical , has been used to synthesize various pyrrolo[2,3-d]pyrimidine derivatives, which are significant in medicinal chemistry (Kim & Santilli, 1971).
- Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized using 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile, demonstrating the versatility of such structures in creating compounds with potential antibacterial properties (Rostamizadeh et al., 2013).
- The Suzuki-Miyaura cross-coupling reaction utilized 4,6-dichloropyrimidine, closely related to the specified chemical, to create functionalized dinucleophilic fragments, indicating potential applications in supramolecular chemistry and medicinal chemistry (Naseer et al., 2014).
Antibacterial and Antimicrobial Applications
- Novel pyrimidine-based heterocycles, synthesized from compounds structurally related to the specified chemical, have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria (Shehta & Abdel Hamid, 2019).
- The synthesis of new pyrimidines and condensed pyrimidines, including derivatives of 4-(4-chlorophenyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, has shown antimicrobial activity, suggesting potential in developing antimicrobial agents (Abdelghani et al., 2017).
Other Potential Applications
- Pyridine and fused pyridine derivatives, including those structurally related to the specified compound, have been explored for various applications, indicating a broad potential in chemical synthesis and drug development (Al-Issa, 2012).
- The compound's structural analogs have been used in the synthesis of novel triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, which were evaluated for their antimicrobial and antioxidant activities (Flefel et al., 2018).
- Ultrasound-mediated synthesis of thiadiazolopyrimidine derivatives, structurally similar to the compound , showed potential as anticancer agents, indicating a possible application in cancer research (Tiwari et al., 2016).
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-6-(diethylamino)-2-pyridin-2-ylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5/c1-3-26(4-2)20-16(13-22)18(14-8-10-15(21)11-9-14)24-19(25-20)17-7-5-6-12-23-17/h5-12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYHBIPHPQMDKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1C#N)C2=CC=C(C=C2)Cl)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,5-Dimethylspiro[2.3]hexan-2-amine;hydrochloride](/img/structure/B2797054.png)
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2797055.png)
![5lambda6-Thia-8-azaspiro[3.6]decane-5,5-dione hydrochloride](/img/structure/B2797057.png)
![N-{[(2,4-difluorophenyl)methylidene]amino}guanidine](/img/structure/B2797059.png)

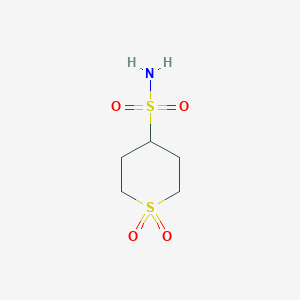
![2-[3-Oxo-3-(4-phenylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one](/img/no-structure.png)
![Tert-butyl N-[3-(sulfanylmethyl)cyclobutyl]carbamate](/img/structure/B2797065.png)
![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2797066.png)
